molecular formula C28H37NO10 B14807552 ((2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-4-(pivaloyloxy)tetrahydro-2H-pyran-2-yl)methyl pivalate

((2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-4-(pivaloyloxy)tetrahydro-2H-pyran-2-yl)methyl pivalate

Cat. No.: B14807552
M. Wt: 547.6 g/mol
InChI Key: DYXSONYTZFSEJG-PFKOEMKTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “((2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-4-(pivaloyloxy)tetrahydro-2H-pyran-2-yl)methyl pivalate” is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, selective acylation, and coupling reactions. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to minimize costs and maximize efficiency. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The chromenyl group can be reduced to a dihydrochromenyl group.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the chromenyl group would yield a dihydro derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activity. The presence of the chromenyl group suggests it could have antioxidant properties, while the acetamido group may confer bioactivity similar to that of amino sugars.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. The combination of functional groups might make it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.

Industry

In industry, the compound could be used in the development of new materials or as a specialty chemical in various applications, such as coatings or adhesives.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an antioxidant, it might neutralize free radicals by donating electrons. If it has therapeutic effects, it might interact with specific enzymes or receptors to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-4-(pivaloyloxy)tetrahydro-2H-pyran-2-yl)methyl pivalate
  • **(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-tetrahydro-2H-pyran-2-yl)methyl pivalate

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. Compared to similar compounds, it might have enhanced stability, reactivity, or bioactivity.

Properties

Molecular Formula

C28H37NO10

Molecular Weight

547.6 g/mol

IUPAC Name

[(2R,3R,4R,5R,6S)-5-acetamido-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl 2,2-dimethylpropanoate

InChI

InChI=1S/C28H37NO10/c1-14-11-20(31)37-18-12-16(9-10-17(14)18)36-24-21(29-15(2)30)23(39-26(34)28(6,7)8)22(32)19(38-24)13-35-25(33)27(3,4)5/h9-12,19,21-24,32H,13H2,1-8H3,(H,29,30)/t19-,21-,22+,23-,24-/m1/s1

InChI Key

DYXSONYTZFSEJG-PFKOEMKTSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C(C)(C)C)O)OC(=O)C(C)(C)C)NC(=O)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C(C)(C)C)O)OC(=O)C(C)(C)C)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.